(R)-4-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one
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Overview
Description
®-4-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9BrFNO It is a derivative of pyrrolidinone, featuring a bromine and fluorine substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one typically involves the reaction of 3-bromo-5-fluoroaniline with a suitable pyrrolidinone precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of ®-4-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
®-4-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and fluorine substituents on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a fully saturated pyrrolidinone ring.
Scientific Research Applications
®-4-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one
- 5-(2-Amino-3-bromo-5-fluorophenyl)pyrrolidin-2-one
Uniqueness
®-4-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both bromine and fluorine substituents on the phenyl ring. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C10H9BrFNO |
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Molecular Weight |
258.09 g/mol |
IUPAC Name |
(4R)-4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrFNO/c11-8-1-6(2-9(12)4-8)7-3-10(14)13-5-7/h1-2,4,7H,3,5H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
VMFJLOGKTHNLTA-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](CNC1=O)C2=CC(=CC(=C2)Br)F |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
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